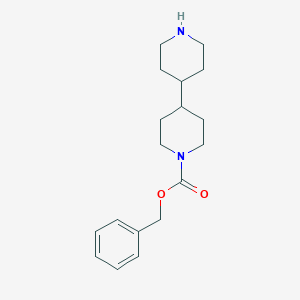

N-Cbz-4,4'-bipiperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Cbz-4,4'-bipiperidine involves multiple steps, including the preparation of bipiperidine scaffolds followed by the introduction of the carbobenzyloxy (Cbz) protecting group. Techniques and strategies for synthesizing piperidine-based compounds, including spiropiperidines, have been extensively reviewed, focusing on methodologies for constructing piperidine rings and introducing functional groups at strategic positions (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

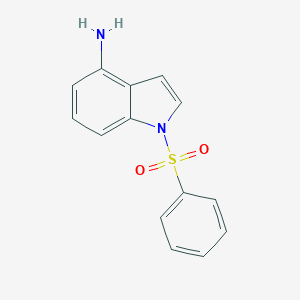

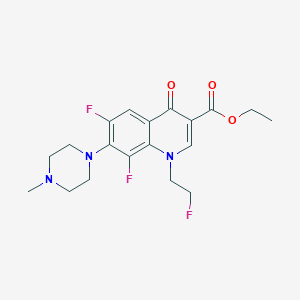

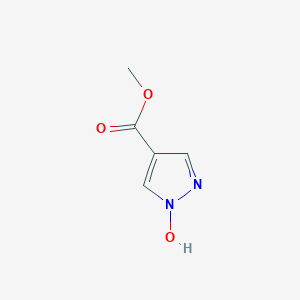

The molecular structure of N-Cbz-4,4'-bipiperidine is characterized by its bipiperidine backbone and the Cbz group, which influences its reactivity and interaction with biological targets. The structure-activity relationship (SAR) of piperidine derivatives, including those similar to N-Cbz-4,4'-bipiperidine, is crucial for understanding their pharmacological potential and designing compounds with desired biological activities (Vitaku, Smith, & Njardarson, 2014).

Aplicaciones Científicas De Investigación

-

Alkaline Earth Phosphonates

- Field : Materials Science

- Application : Used as a linker molecule in the creation of new alkaline earth phosphonates .

- Methods : A systematic study of the systems M2+/H4L/KOH/H2O, with M2+ =Mg2+, Ca2+, Sr2+, Ba2+ and H4L=N,N’-4,4’-bipiperidine-bis (methylenephosphonic acid) was carried out using high-throughput methods, including a temperature gradient oven .

- Results : Six new alkaline earth phosphonates were discovered and structurally characterised by single-crystal and powder X-ray diffraction .

-

Medium- and Environment-Responsive Compounds

- Field : Chemistry

- Application : Mono- and di-quaternized 4,4′-bipyridine derivatives have been employed in numerous applications. These applications correspond to various disciplines of research and technology .

- Methods : The derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .

- Results : These derivatives often give rise to interesting phenomena, e.g., various types of chromism .

-

Oxygen Reduction Reaction (ORR) Catalyst

- Field : Electrochemistry

- Application : A highly active, ordered mesoporous ORR catalyst was developed using cobalt coordinated 4,4′-bipyridine as a precursor .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Conjugated 4,4′-Bipyridinium Oligomers

- Field : Organic & Biomolecular Chemistry

- Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

- Results : Bipyridinium residues are amongst the most intensively studied building blocks in supramolecular chemistry. They have found widespread application in molecular systems that exhibit controlled switching, rotational motion and potential for data storage .

-

Medium- and Environment-Responsive Compounds

- Field : Supramolecular Chemistry

- Application : 4,4′-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

- Methods : The derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Reactant for Synthesis

- Field : Chemical Engineering

- Application : 4,4’-Bipiperidyl is used as a reactant for synthesis of various chemicals .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Isoreticular Chemicals

- Field : Chemical Engineering

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of isoreticular chemicals .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Heterocyclic Amide Hydraphile Synthetic Cation Transporters

- Field : Biochemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of heterocyclic amide hydraphile synthetic cation transporters .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Small Molecules Direct Activators of Gi Proteins

- Field : Biochemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of small molecules direct activators of Gi proteins .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Vesamicol

- Field : Biochemistry

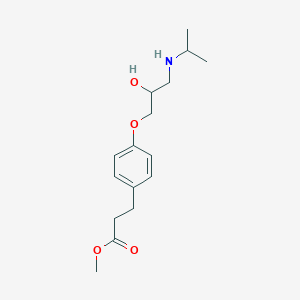

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of Vesamicol .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Control of Hydrogen Bond Network Dimensionality in Tetrachloroplatinate Salts

- Field : Chemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for control of hydrogen bond network dimensionality in tetrachloroplatinate salts .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

Propiedades

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4,4'-bipiperidine | |

CAS RN |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)